Diatrizoic acid dihydrate

Vue d'ensemble

Description

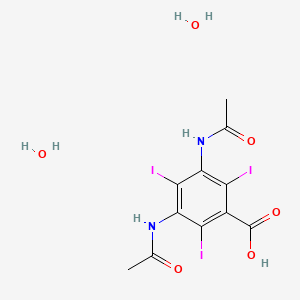

L’acide diatrizoïque dihydraté, également connu sous le nom d’acide 3,5-bis(acétylamino)-2,4,6-triiodobenzoïque dihydraté, est un agent de contraste iodé couramment utilisé en radiologie. Il est utilisé dans diverses méthodes d’imagerie diagnostique, notamment l’angiographie, l’urographie et les études gastro-intestinales. Le composé est connu pour sa forte osmolalité et sa radio-opacité, ce qui le rend efficace pour améliorer le contraste des images lors des examens aux rayons X .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide diatrizoïque dihydraté comporte plusieurs étapes :

Iodation : Le processus commence par l’iodation de l’acide 3,5-diaminobenzoïque à l’aide de monochlorure d’iode pour former un intermédiaire triiodé.

Acylation : L’intermédiaire triiodé subit une acylation avec l’anhydride acétique pour produire de l’acide diatrizoïque.

Hydratation : La dernière étape consiste à faire cristalliser l’acide diatrizoïque en présence d’eau pour former le dihydrate

Méthodes de production industrielle : Dans les milieux industriels, la production de l’acide diatrizoïque dihydraté suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction, notamment la température, le pH et les concentrations des réactifs, afin de garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’acide diatrizoïque dihydraté subit principalement des réactions de substitution en raison de la présence d’atomes d’iode et de groupes acétamido. Ces réactions comprennent :

Substitution nucléophile : Les atomes d’iode peuvent être remplacés par des nucléophiles dans des conditions spécifiques.

Hydrolyse : Les groupes acétamido peuvent subir une hydrolyse en présence d’acides ou de bases forts

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants comprennent l’hydroxyde de sodium et l’iodure de potassium.

Hydrolyse : Des acides forts comme l’acide chlorhydrique ou des bases comme l’hydroxyde de sodium sont utilisés

Principaux produits :

Substitution nucléophile : Les principaux produits comprennent les acides benzoïques substitués.

Hydrolyse : Les principaux produits comprennent l’acide 3,5-diaminobenzoïque et l’acide acétique

4. Applications de la recherche scientifique

L’acide diatrizoïque dihydraté a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme agent radio-opaque dans diverses analyses et expériences chimiques.

Médecine : Il est largement utilisé dans les méthodes d’imagerie diagnostique telles que la tomodensitométrie, l’angiographie et l’urographie

Applications De Recherche Scientifique

Diatrizoic acid dihydrate is a contrast agent that enhances imaging clarity in X-rays and CT scans and is suitable for hematology and histology . It is widely utilized in research, including medical imaging, hematology, histology, and pharmaceutical development .

Medical Imaging

this compound is commonly used as a contrast agent in X-ray and CT imaging to enhance the visibility of internal structures . Its iodine content provides excellent contrast, making it invaluable in diagnostic procedures .

Hematology

In blood studies, this compound aids in the visualization of blood cells and their morphology, allowing for better diagnosis of blood disorders .

Histology

The compound is employed in tissue staining processes, helping researchers identify cellular structures and analyze tissue samples more effectively .

Pharmaceutical Development

this compound serves as a key ingredient in developing new imaging agents, contributing to advancements in medical diagnostics and treatment planning .

Research Applications

In laboratory settings, it is used to study the effects of iodinated compounds on biological systems, providing insights that can lead to improved therapeutic strategies . It has also been used as a contrast-enhancing fluid for X-ray-based measurements .

Mécanisme D'action

L’acide diatrizoïque dihydraté fonctionne comme un agent de contraste radiographique contenant de l’iode. La forte densité électronique des atomes d’iode diffuse ou arrête efficacement les rayons X, créant un contraste clair entre les différents tissus du corps. Cette amélioration du contraste permet une visualisation détaillée des structures internes lors de l’imagerie diagnostique .

Composés similaires :

- Acide iothalamique

- Iodixanol

- Iohexol

Comparaison : L’acide diatrizoïque dihydraté est unique en raison de sa forte osmolalité et de sa radio-opacité, ce qui permet une amélioration supérieure du contraste en imagerie. Comparé à d’autres agents de contraste iodés comme l’acide iothalamique, l’iodixanol et l’iohexol, l’acide diatrizoïque dihydraté est plus efficace dans certaines procédures diagnostiques en raison de ses propriétés chimiques spécifiques .

Comparaison Avec Des Composés Similaires

- Iothalamic acid

- Iodixanol

- Iohexol

Comparison: Diatrizoic acid dihydrate is unique due to its high osmolality and radiopacity, which provide superior contrast enhancement in imaging. Compared to other iodinated contrast agents like iothalamic acid, iodixanol, and iohexol, this compound is more effective in certain diagnostic procedures due to its specific chemical properties .

Activité Biologique

Diatrizoic acid dihydrate, also known as amidotrizoic acid dihydrate, is a radiographic contrast agent primarily used in medical imaging. Its biological activity is characterized by its osmotic properties, safety profile, and applications in various diagnostic procedures. This article explores the compound's biological activity, including its uses, mechanisms, and relevant research findings.

- Chemical Formula : CHINO·2HO

- Molecular Weight : 649.946 g/mol

- CAS Number : 50978-11-5

- IUPAC Name : 3,5-diacetamido-2,4,6-triiodobenzoic acid dihydrate

This compound is an organoiodine compound belonging to the class of aminobenzoic acids. It is known for its high iodine content, which provides its radio-opacity necessary for imaging.

Medical Uses

This compound is widely utilized in various medical imaging techniques:

- X-ray Imaging : It serves as a contrast medium for gastrointestinal studies, angiography, and urography. It allows visualization of blood vessels and the urinary system.

- Alternative to Barium : In cases where patients are allergic to barium sulfate or when barium may leak into the abdominal cavity, diatrizoic acid can be used as a safer alternative .

- Treatment of Intestinal Obstruction : It can help relieve obstructions caused by Ascaris lumbricoides by promoting fluid shifts within the bowel lumen due to its osmotic properties .

The biological activity of this compound is primarily attributed to its osmotic effects :

- Osmotic Properties : The compound's high osmolarity enables it to draw water from surrounding tissues into the intestines. This property can lead to dehydration in vulnerable populations, such as infants .

- Minimal Absorption : Diatrizoic acid is minimally absorbed from the gastrointestinal tract and is excreted via the urinary system. This characteristic makes it effective for imaging without significant systemic exposure .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Studies and Clinical Applications

- Contrast Media Effectiveness : A study demonstrated that diatrizoic acid effectively enhances the visibility of structures during X-ray imaging compared to other agents like barium sulfate .

- Nanoparticle Formulations : Research on nanoparticle formulations of diatrizoic acid has shown that these can improve drug delivery and reduce side effects associated with traditional forms .

Safety Profile

- Diatrizoic acid has been reported to be safe for use in diagnostic imaging; however, caution is advised in patients with pre-existing renal conditions due to potential nephrotoxicity associated with iodinated contrast agents .

Data Table of Biological Activity

| Property | Value |

|---|---|

| Solubility | Very slightly soluble in water |

| Osmolarity | High |

| Bioavailability | Minimal |

| Excretion | Urinary system |

| Half-life (T) | ~110 minutes |

Propriétés

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQKUXXJPHSPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048960 | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-11-5 | |

| Record name | Amidotrizoic Acid [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.